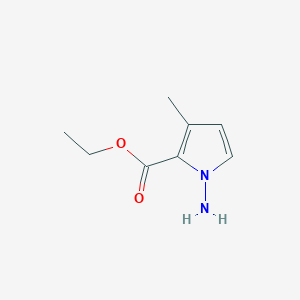

Ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate

Description

Ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring an amino group at the 1-position, a methyl group at the 3-position, and an ethoxycarbonyl group at the 2-position. This compound serves as a key intermediate in medicinal chemistry for synthesizing biologically active molecules, including antimalarials and kinase inhibitors. Its molecular formula is inferred as C₈H₁₂N₂O₂ based on structural analogs (e.g., ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate, MW 168.19) .

Properties

IUPAC Name |

ethyl 1-amino-3-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7-6(2)4-5-10(7)9/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEVLAHDNQKTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. One common method includes the cyclization of ethyl acetoacetate with methylamine in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and ester functionality allow the compound to form hydrogen bonds and other interactions with biological molecules, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Amino vs. Acyl Groups: The amino group at the 1-position in the target compound distinguishes it from analogs with acyl or aryl substitutions (e.g., 's iodophenyl-carbonyl derivative) .

- Synthetic Yields : Yields for pyrrole carboxylates vary widely (e.g., 23% for iodophenyl derivative vs. 48% for hydroxyethyl-phenyl analog) .

Table 2: Bioactivity and Solubility Data

Key Observations:

- Solubility : Ethyl 2-methyl-1H-pyrrole-3-carboxylate has moderate aqueous solubility (3.34 mg/mL), while halogenated analogs (e.g., chlorophenyl derivatives) likely exhibit lower solubility due to increased hydrophobicity .

- Bioactivity: Chlorophenyl-substituted pyrroles are explicitly designed for antitumor/antimicrobial applications, though activity data for the amino-methyl target compound remain unreported .

Functional Group Impact on Reactivity

- Amino Group: The 1-amino group in the target compound enhances nucleophilicity, enabling further derivatization (e.g., amide coupling) compared to non-amino analogs like ethyl 2-methyl-1H-pyrrole-3-carboxylate .

- Electron-Withdrawing Groups: Derivatives with cyano or carbonyl groups (e.g., ’s cyano-enoate) exhibit altered reactivity in cycloaddition or condensation reactions .

Biological Activity

Ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

Ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate has the molecular formula and a molecular weight of approximately 168.19 g/mol. It features a pyrrole ring with an ethyl ester and an amino group, which contribute to its unique reactivity and structural characteristics. These properties make it a versatile candidate for various synthetic applications and further derivatization in medicinal chemistry .

Biological Activities

Preliminary studies indicate that compounds containing pyrrole rings, including ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate, exhibit a range of biological activities:

- Antiviral Activity : Certain pyrrole derivatives have shown promising antiviral properties. For instance, compounds structurally similar to ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate have been evaluated for their effectiveness against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .

- Antibacterial Effects : Research indicates that pyrrole derivatives can possess antibacterial properties. The structural modifications in pyrrole compounds can enhance their activity against various bacterial strains, including Staphylococcus aureus .

- Antitumor Potential : Investigations into related pyrrole compounds have demonstrated antitumor activity against several cancer cell lines. The mechanism often involves inhibiting specific cellular pathways crucial for tumor growth .

Antiviral Studies

A study highlighted the antiviral efficacy of pyrrole derivatives, showing that certain compounds exhibited higher curative activity against TMV compared to traditional antiviral agents. The mechanisms involved in these antiviral activities are still under investigation but suggest a promising avenue for drug development .

Antibacterial Activity

In a comparative study, pyrrole-based compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that some derivatives had minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against S. aureus, outperforming standard antibiotics like ciprofloxacin .

Antitumor Evaluations

Research focusing on the synthesis of new pyrrole derivatives revealed their potential as antitumor agents. Compounds were tested on various human carcinoma cell lines, with some showing IC50 values in the low micromolar range, indicating significant cytotoxicity against cancer cells .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate?

The compound is commonly synthesized via acylation or nucleophilic substitution reactions. For example, derivatives like Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate are prepared by reacting Ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides under anhydrous conditions . Optimization involves adjusting stoichiometry, temperature (e.g., reflux in THF), and catalysts (e.g., DMAP) to improve yields (typically 30–66% for derivatives) .

Q. How can spectroscopic techniques confirm the structure of this compound and its derivatives?

- 1H/13C NMR : Key signals include the ethyl ester group (δ ~4.3 ppm, q; δ ~60–63 ppm for the ester carbonyl) and the pyrrole NH (δ ~12.5 ppm, broad singlet) .

- HRMS/ESI-MS : Used to verify molecular ion peaks (e.g., [M+H]+ for derivatives like m/z 309.3 in kinase inhibitor precursors) .

- Melting Points : Serve as preliminary purity indicators (e.g., 81–105°C for related pyrrole carboxylates) .

Q. What are common derivatives of this compound in medicinal chemistry?

Derivatives include acylated (e.g., benzoyl, isoquinolinecarbonyl) and sulfonamide-modified analogs. These are designed for kinase inhibition or antibacterial activity, with structural variations at the 4-position of the pyrrole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in nucleophilic substitution reactions?

Low yields (e.g., 23–48% for iodobenzoyl derivatives ) often stem from steric hindrance or poor leaving-group activation. Strategies include:

- Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Employing microwave-assisted synthesis to reduce reaction time.

- Introducing directing groups (e.g., Boc protection) to enhance regioselectivity .

Q. How do researchers resolve contradictions in spectral data for novel derivatives?

Discrepancies between predicted and observed NMR/HRMS data require:

- 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations.

- X-ray crystallography : Definitive structural confirmation (e.g., using SHELXL for refinement ).

- Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What challenges arise in X-ray crystallographic analysis of pyrrole carboxylates?

- Disorder in Crystal Lattices : Common due to flexible ethyl ester groups. Mitigated by cooling crystals to 100 K during data collection .

- Anisotropic Refinement : SHELXL’s robust algorithms handle displacement parameters for heavy atoms (e.g., iodine in derivatives ).

- Twinning : Addressed using WinGX’s TWINLAW for data integration .

Q. What computational methods predict reactivity in nucleophilic substitutions?

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (e.g., carbonyl carbons) for nucleophilic attack .

- DFT Transition-State Modeling : Calculates activation energies for competing pathways (e.g., SN2 vs. SN1 mechanisms) .

Methodological Insights

Q. Table 1: Representative Derivatives and Characterization Data

| Derivative Structure | Yield (%) | Key NMR Signals (δ, ppm) | HRMS [M+H]+ (Found) | Application |

|---|---|---|---|---|

| 4-Isoquinolinecarbonyl derivative | 45 | 1H: 12.52 (s, NH), 7.50–7.57 (m, Ar) | 309.3 (309.3) | Kinase inhibition |

| 4-Benzoyl derivative | 30 | 13C: 161.6 (C=O), 135.6 (Ar) | 365.2 (365.2) | Antibacterial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.